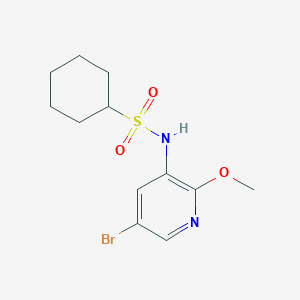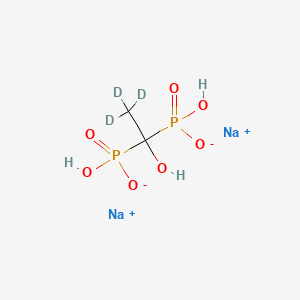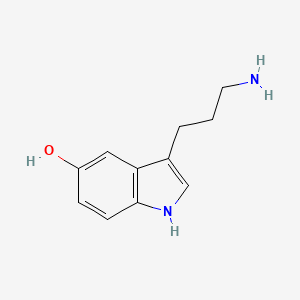![molecular formula C11H16BNO4 B13868552 [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13868552.png)
[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid typically involves the reaction of a phenylboronic acid derivative with a suitable amine and a carbonyl compound. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as methylamine), and a carbonyl compound (such as butanone) in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
[2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Chemistry
In chemistry, [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity. Boronic acids are known to form reversible covalent bonds with diols, making them useful for the detection and quantification of carbohydrates and other biomolecules.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or a pharmacophore. Boronic acids have been investigated for their ability to inhibit proteases and other enzymes, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which can inhibit the activity of enzymes that rely on these functional groups. Additionally, the amino and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Trifluorotoluene
Uniqueness
Compared to similar compounds, [2-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid stands out due to its boronic acid group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring reversible covalent interactions, such as enzyme inhibition and molecular recognition.
Properties
Molecular Formula |
C11H16BNO4 |
|---|---|
Molecular Weight |
237.06 g/mol |
IUPAC Name |
[2-[4-(methylamino)-4-oxobutoxy]phenyl]boronic acid |
InChI |
InChI=1S/C11H16BNO4/c1-13-11(14)7-4-8-17-10-6-3-2-5-9(10)12(15)16/h2-3,5-6,15-16H,4,7-8H2,1H3,(H,13,14) |
InChI Key |
URDGSDGZKWDJNO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OCCCC(=O)NC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)

![N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13868484.png)





![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)

![2-N-[2-(dimethylamino)ethyl]-6-N,6-N-dimethylpyridine-2,6-diamine](/img/structure/B13868538.png)


